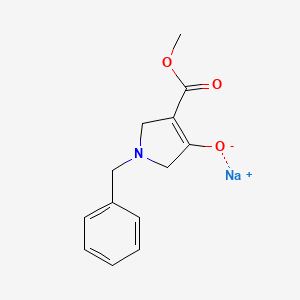

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Méthodes De Préparation

The synthesis of Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.

Benzylation: The pyrrole ring is then benzylated using benzyl halides under basic conditions.

Sodium Salt Formation: Finally, the sodium salt is formed by neutralizing the compound with sodium hydroxide.

Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Des Réactions Chimiques

Ring-Opening and Functionalization Reactions

The 2,5-dihydro-1H-pyrrole core is susceptible to ring-opening under acidic or oxidative conditions. For example:

-

Acid-Catalyzed Hydrolysis : Protonation of the enolate could lead to ring-opening, forming a linear amino acid derivative. Similar reactivity is observed in dihydro-pyrrole systems under acidic aqueous conditions .

-

Oxidative Ring Expansion : Ruthenium-catalyzed oxidation of analogous diols (e.g., 20a–e ) to diacids (as in ) suggests that oxidative cleavage of the dihydro-pyrrole ring could yield dicarboxylic acid derivatives.

Cross-Coupling Reactions

The methoxycarbonyl and benzyl groups provide handles for transition-metal-catalyzed transformations:

-

Suzuki Coupling : If halogenated derivatives are synthesized (e.g., via iodination at the C5 position), cross-coupling with aryl boronic acids could yield biaryl products. For instance, compound 6b (a dihydro-pyrrole derivative) underwent Suzuki coupling with aryl boronic acids to form 17a–b in 72–85% yields under microwave conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/MeOH) .

-

C–H Activation : The electron-rich pyrrole ring may undergo directed C–H functionalization. For example, rhodium(I)-catalyzed 1,4-additions (as in ) or palladium-mediated C–H arylation could install substituents at the C2 or C5 positions.

Ester Hydrolysis and Derivatization

The methoxycarbonyl group is amenable to hydrolysis or transesterification:

-

Saponification : Treatment with NaOH in ethanol (as in ) would convert the ester to a carboxylic acid, yielding the corresponding 4-carboxy derivative.

-

Amide Formation : Coupling with amines (e.g., using EDCI/HOBt) could generate amide derivatives, a strategy employed in the synthesis of amino acid conjugates (8a–s ) from carboxylic acid intermediates .

Ring-Closing Metathesis (RCM)

The dihydro-pyrrole scaffold could serve as a precursor for macrocyclic systems via RCM. For example:

-

Grubbs II catalyst-mediated RCM of diallylated intermediates (e.g., 3a–h ) yielded 2,5-dihydro-1H-pyrroles (6a–h ) in . Applied to this compound, allylation at the nitrogen or oxygen followed by RCM might generate fused bicyclic structures.

Reduction and Oxidation

-

Lactam Reduction : Borane-mediated reduction of lactams (e.g., 18 → 18a in ) could transform the enolate into a secondary alcohol.

-

N-Oxidation : Ruthenium-catalyzed oxidation risks N-oxidation side reactions, as observed during diacid synthesis from diols .

Salt Formation and Purification

The sodium enolate’s ionic nature impacts solubility and purification:

-

Counterion Exchange : Conversion to alternative salts (e.g., tri-sodium salts, as with 4i ) might improve crystallinity or aqueous solubility.

-

Acidification : Treatment with HCl or TFA would protonate the enolate, yielding the free carboxylic acid or lactone.

Table 1: Hypothetical Reaction Pathways and Conditions

Key Considerations

-

Steric Effects : The benzyl group may hinder reactivity at the nitrogen, necessitating optimized conditions for substitutions.

-

Enolate Stability : The sodium enolate’s basicity could lead to side reactions under protic conditions unless carefully controlled.

While direct experimental data on this compound is sparse, its reactivity can be extrapolated from methodologies applied to structurally related dihydro-pyrroles and sodium enolates . Further studies would require synthesizing the compound and profiling its reactivity under varied conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate has been studied for its potential as a drug candidate due to its structural features that may interact with biological targets effectively. Its derivatives have shown promise in the development of novel therapeutic agents, particularly in the treatment of various diseases.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties such as solubility, bioavailability, and specificity towards target receptors.

Biochemical Research

In biochemical studies, this compound is utilized as a reagent for the synthesis of complex organic compounds. It can act as a building block in the development of protein degraders and other biologically relevant molecules .

Case Study 1: Protein Degradation

Recent studies have explored the use of this compound in the context of targeted protein degradation. Researchers have demonstrated that this compound can facilitate the selective degradation of specific proteins within cells, offering a novel approach to therapeutic intervention in diseases characterized by protein dysregulation .

Case Study 2: Anticancer Activity

Another significant area of research involves evaluating the anticancer properties of derivatives of this compound. In vitro studies have indicated that certain modifications to this compound can enhance its cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Mécanisme D'action

The mechanism of action of Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate can be compared with similar compounds such as:

1-Benzyl-4-piperidone: Another heterocyclic compound with applications in medicinal chemistry.

1,4-Dihydropyridine: Known for its use in pharmaceuticals, particularly as calcium channel blockers.

4-Anilidopiperidine: Used in the synthesis of opioid receptor ligands.

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate is a synthetic organic compound belonging to the heterocyclic class, specifically featuring a pyrrole ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

| Property | Value |

|---|---|

| CAS Number | 1788054-67-0 |

| Molecular Formula | C13H14NNaO3 |

| Molecular Weight | 255.2449 g/mol |

| IUPAC Name | sodium; 1-benzyl-4-methoxycarbonyl-2,5-dihydropyrrol-3-olate |

| InChI Key | DUAORMHEEHENJV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound acts as a ligand, modulating the activity of specific receptors and enzymes. This interaction can lead to alterations in signaling pathways that are crucial for various physiological processes.

Medicinal Chemistry

This compound has been studied for its potential applications in treating neurological disorders. Its structural components allow it to serve as a building block for synthesizing more complex pharmaceutical agents that target specific neurological pathways.

Antiproliferative Activity

Recent studies have shown that related compounds exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds derived from similar pyrrole structures have demonstrated low nanomolar to micromolar GI50 values against cancer cells, indicating their potential as anticancer agents .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective effects of pyrrole derivatives, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential in neurodegenerative disease models.

- Antiviral Activity : Another investigation focused on the antiviral properties of pyrrole derivatives against SARS-CoV-2. Although this compound was not the primary compound studied, its structural analogs showed promise in inhibiting viral entry by blocking the interaction between viral proteins and host cell receptors .

Propriétés

Numéro CAS |

1788054-67-0 |

|---|---|

Formule moléculaire |

C13H15NNaO3 |

Poids moléculaire |

256.25 g/mol |

Nom IUPAC |

sodium;1-benzyl-4-methoxycarbonyl-2,5-dihydropyrrol-3-olate |

InChI |

InChI=1S/C13H15NO3.Na/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10;/h2-6,15H,7-9H2,1H3; |

Clé InChI |

DUAORMHEEHENJV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)[O-].[Na+] |

SMILES canonique |

COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.